2-Methyl-6-(trifluoromethyl)nicotinamide
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c1-4-5(7(12)14)2-3-6(13-4)8(9,10)11/h2-3H,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJKJHKVOIBAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Nicotinamide Derivative Chemistry
Nicotinamide (B372718), also known as niacinamide, is a form of vitamin B3 and a fundamental molecule in biochemistry. ontosight.aiebi.ac.uk Its primary role is as a biological precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a coenzyme that is central to cellular metabolism and a wide array of enzymatic redox reactions. ebi.ac.ukacs.orgnih.gov The intrinsic biological importance of the nicotinamide scaffold has made it a foundational structure in medicinal chemistry.
Researchers have long explored the synthesis of nicotinamide derivatives to develop new therapeutic agents. ontosight.aiontosight.ai By chemically modifying the core nicotinamide structure, scientists aim to alter its interaction with biological targets, modulate cellular pathways, and generate novel biological activities. ontosight.ai This has led to the investigation of nicotinamide derivatives for a variety of potential applications, including as anti-inflammatory, neuroprotective, and antifungal agents. ontosight.aiebi.ac.uknih.gov The synthesis of these derivatives often involves straightforward chemical transformations, such as condensation reactions between a nicotinic acid precursor and various amines, allowing for the creation of large libraries of related compounds for screening. nih.gov
Significance of Trifluoromethyl Substitution in Contemporary Medicinal Chemistry
The incorporation of a trifluoromethyl (-CF3) group is a widely used and highly effective strategy in modern drug design. bohrium.comhovione.com This functional group imparts a unique combination of physicochemical properties that can profoundly enhance a molecule's drug-like characteristics. hovione.commdpi.com The C-F bond is one of the strongest covalent bonds in organic chemistry, which makes the -CF3 group exceptionally stable and resistant to metabolic degradation. mdpi.com This metabolic stability can increase a drug's biological half-life, a critical pharmacokinetic parameter. mdpi.com
Furthermore, the trifluoromethyl group is highly electronegative and lipophilic. mdpi.comwikipedia.org Its lipophilicity can improve a compound's ability to cross cellular membranes, while its strong electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, thereby influencing how the molecule binds to its target protein. mdpi.comwikipedia.org The -CF3 group is often employed as a bioisostere for other atoms or groups, such as chlorine or a methyl group, allowing chemists to fine-tune a molecule's size, shape, and electronic profile to optimize its biological activity. mdpi.comwikipedia.org The prevalence of this group is highlighted by its presence in numerous commercially successful pharmaceuticals. wikipedia.org Consequently, the development of efficient and cost-effective methods for introducing trifluoromethyl groups into molecular frameworks remains an active area of chemical research. hovione.comresearchgate.net
Overview of Academic Research Trajectories for 2 Methyl 6 Trifluoromethyl Nicotinamide and Its Analogues
Established Synthetic Routes to the this compound Scaffold
The creation of the this compound molecule can be approached through several well-documented synthetic pathways. These routes primarily involve either the formation of the amide bond on a pre-existing pyridine (B92270) ring or the construction of the nicotinamide structure from a pyridinecarbonitrile precursor.
Amide Bond Formation Strategies
A common and versatile approach to synthesizing nicotinamides is through the formation of an amide bond from a corresponding nicotinic acid. This transformation can be achieved using various coupling agents or by leveraging the principles of nucleophilic substitution.
Amide bond formation is frequently accomplished by activating a carboxylic acid precursor, such as 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid, to make it more susceptible to attack by an amine. While specific examples detailing the use of 4-Dimethylaminopyridine (DMAP) and triethylamine (B128534) for the direct synthesis of this compound are not extensively documented in primary literature, this method is a standard procedure in organic synthesis. Generally, a carboxylic acid is treated with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator such as 1-Hydroxybenzotriazole (HOBt). This mixture forms a highly reactive intermediate. The subsequent addition of an amine, in the presence of a base like triethylamine to neutralize any acidic byproducts, leads to the formation of the desired amide.
A documented procedure for analogous structures involves stirring the parent acid with EDCI and HOBt in a dry solvent like acetonitrile (B52724). After a brief period of activation, the appropriate amine is added, and the reaction proceeds to completion, typically over 24 hours at room temperature. This methodology has been successfully applied to generate a wide array of nicotinamide derivatives.
Table 1: Examples of Nicotinamide Derivatives Synthesized via Amide Coupling
| Compound | Amine Reactant | Yield (%) | Melting Point (°C) |
| N-(2-chlorobenzyl)-2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamide | 2-Chlorobenzylamine | 93 | 169-170 |
| 2-((5-Chloro-2-methylphenyl)amino)-N-(2-methoxybenzyl)-6-(trifluoromethyl)nicotinamide | 2-Methoxybenzylamine | 53 | 148-150 |
| 2-((5-Chloro-2-methylphenyl)amino)-N-(4-fluorobenzyl)-6-(trifluoromethyl)nicotinamide | 4-Fluorobenzylamine | 43 | 184-185 |
| 2-((5-Chloro-2-methylphenyl)amino)-6-(trifluoromethyl)-N-(4-(trifluoromethyl)benzyl)nicotinamide | 4-(Trifluoromethyl)benzylamine | 62 | 170-171 |
Data sourced from synthesis of related 2-(arylamino)-6-(trifluoromethyl)nicotinamide derivatives.
Nucleophilic substitution offers another strategic pathway to amide formation. This approach typically involves a more reactive carboxylic acid derivative, such as an acyl chloride, reacting with a nucleophile like ammonia (B1221849) or a primary amine. For instance, a precursor like 2-chloro-6-(trifluoromethyl)nicotinoyl chloride can serve as a potent electrophile. The chlorine atom attached to the carbonyl group is an excellent leaving group, facilitating a nucleophilic acyl substitution reaction.
While this specific route is a fundamental concept in organic chemistry, detailed applications for the this compound scaffold are less prevalent in available research compared to coupling methods. However, the principles of nucleophilic attack on activated pyridine rings are well-established. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring makes the ring carbons susceptible to nucleophilic attack, a principle that is key in the synthesis of many pyridine derivatives.
Preparation from Pyridinecarbonitrile Precursors
An alternative to forming the amide bond as a final step is to synthesize the nicotinamide from a pyridinecarbonitrile (cyanopyridine) intermediate. This method relies on the hydrolysis of the nitrile group.
A direct and effective method involves the acid-catalyzed hydrolysis of a nitrile precursor. For example, 2-chloro-6-trifluoromethylnicotinonitrile can be converted to 2-chloro-6-trifluoromethylnicotinamide by treatment with concentrated sulfuric acid at elevated temperatures (e.g., 75°C). This reaction proceeds by protonation of the nitrile nitrogen, followed by the attack of water, leading to the formation of the amide in high yield. Similarly, the hydrolysis of 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)pyridine-3-carbonitrile using sodium hydroxide (B78521) has been shown to produce the corresponding pyridine-3-carboxamide. The synthesis of cyanopyridine derivatives often begins with the condensation of specific pyridine precursors with reagents like malononitrile (B47326) in the presence of ammonium (B1175870) acetate.
Table 2: Synthesis of Nicotinamides via Nitrile Hydrolysis
| Starting Nitrile | Reagents | Product | Yield |
| 2-chloro-6-trifluoromethylnicotinonitrile | 96% Sulfuric Acid | 2-chloro-6-trifluoromethylnicotinamide | ~98% |
| 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)pyridine-3-carbonitrile | Sodium Hydroxide | 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamide | Good |
Data sourced from patent literature and research articles.
Synthesis of Key Intermediates and Precursors
The successful synthesis of the target nicotinamide scaffold often depends on the efficient preparation of crucial intermediates. These precursors, typically substituted nicotinates or nicotinic acids, provide the foundational structure upon which the final modifications are made.
Derivatization of 2-Amino-6-(trifluoromethyl)nicotinates
Ethyl 2-amino-6-(trifluoromethyl)nicotinate stands out as a key building block for more complex structures. The amino group on this intermediate is a versatile handle for further functionalization, or derivatization. Derivatization in this context refers to the chemical modification of this amino group to introduce different functionalities, thereby creating a library of related compounds.
One prominent example of such a derivatization is the synthesis of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives. The synthesis can begin with a precursor like 3-amino-3-ethoxypropenenitrile, which is first treated with an aniline (B41778) derivative (e.g., 2-methyl-5-chloroaniline). This step forms an intermediate enamine, which then undergoes cyclization with a trifluoromethyl-containing building block to construct the substituted pyridine ring. This process effectively derivatizes the initial amino functionality into a more complex arylamino group, which is a core component of various biologically active molecules. The resulting nicotinic acids can then be converted to esters, providing a range of derivatized nicotinate (B505614) compounds.
Table 3: Examples of Ester Derivatives from a 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Intermediate
| Compound | Phenol Reactant | Yield (%) | Melting Point (°C) |
| 2-Hydroxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate | Catechol | 86 | 179-180 |
| 3-Hydroxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate | Resorcinol | 87 | 188-190 |
| 4-Hydroxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate | Hydroquinone | 63 | 184-186 |
Data reflects the esterification of the parent nicotinic acid, a key intermediate derived from an amino precursor.
Hydrolysis Reactions for Carboxylic Acid Formation
The synthesis of the corresponding carboxylic acid, 2-methyl-6-(trifluoromethyl)nicotinic acid, is a critical step for creating diverse amide derivatives. This transformation is commonly achieved through the hydrolysis of precursor molecules such as nitriles or esters under acidic or basic conditions.
A representative method for this conversion involves the hydrolysis of a nitrile precursor. For instance, a related compound, 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinonitrile, can be effectively converted to its carboxylic acid form. mdpi.com The reaction proceeds by heating the nitrile in the presence of 50% aqueous sulfuric acid at 100°C, leading to a high yield of 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid. mdpi.com This strong acidic condition ensures the complete conversion of the nitrile group (-CN) into a carboxylic acid group (-COOH).
Similarly, hydrolysis can be performed under basic conditions. The treatment of a nitrile with 20% aqueous sodium hydroxide at 100°C initially yields the corresponding carboxamide, which can be further hydrolyzed to the carboxylic acid upon extended reaction times or subsequent acidification. mdpi.com These hydrolysis methods provide robust pathways to the essential carboxylic acid intermediate, which is pivotal for the advanced derivatization strategies discussed below.
Advanced Derivatization Strategies for this compound Analogues
Once the 2-methyl-6-(trifluoromethyl)nicotinic acid core is synthesized, it serves as a versatile platform for generating a wide array of analogues through modifications of the carboxylic acid group. These derivatization techniques allow for the systematic exploration of structure-activity relationships by introducing diverse chemical functionalities.
N-Substitution with Aromatic and Heterocyclic Moieties
A primary strategy for creating analogues of this compound involves the N-substitution of the amide group with various aromatic and heterocyclic moieties. This is typically accomplished through standard amide bond formation, coupling the precursor carboxylic acid with a diverse range of primary or secondary amines.
The use of peptide coupling reagents is a common and effective method for this transformation. Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with an additive like hydroxybenzotriazole (B1436442) (HOBt) facilitate the reaction between 2-methyl-6-(trifluoromethyl)nicotinic acid and an amine. mdpi.com This method has been successfully employed to synthesize a large library of N-substituted nicotinamide derivatives in yields ranging from 39% to 96%. mdpi.com
Below is a table summarizing representative N-substituted analogues synthesized from the corresponding 2-arylamino-6-(trifluoromethyl)nicotinic acid precursor, illustrating the diversity of achievable structures. mdpi.com
| Compound ID | N-Substituent | Yield (%) | Melting Point (°C) |
| 38 | 2-Chlorobenzyl | 93 | 169-170 |
| 39 | 2-Methoxybenzyl | 53 | 148-150 |
| 41 | 4-Fluorobenzyl | 43 | 184-185 |
| 44 | 4-Methylbenzyl | 95 | 189-190 |
This data is derived from the synthesis of 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamide analogues. mdpi.com
Introduction of Diverse Linkers and Bifunctional Systems
Building upon the N-substitution strategy, diverse linkers can be introduced to the this compound scaffold. This approach is fundamental to the design of bifunctional molecules, which consist of two distinct functional moieties connected by a chemical linker. nih.gov These molecules are designed to interact with multiple biological targets simultaneously, a concept widely used in the development of technologies like Proteolysis Targeting Chimeras (PROTACs). researchgate.net
The synthesis of such systems involves the same amide coupling chemistry described previously, but utilizes an amine that incorporates a linker element. For example, arylpiperazine moieties can be introduced to serve as a linker system. mdpi.com In this case, the 2-methyl-6-(trifluoromethyl)nicotinic acid is coupled with an N-arylpiperazine, resulting in a molecule where the nicotinamide core is connected to another aromatic system via the piperazine (B1678402) linker. mdpi.com This strategy effectively creates a bridge between the core scaffold and a secondary pharmacophore or functional group.
The general structure of these bifunctional molecules consists of the nicotinamide-based moiety, a linker of appropriate length and flexibility, and a second moiety that can bind to another protein or target. nih.gov The nature of the linker is crucial as it dictates the spatial orientation and distance between the two functional ends of the molecule. While specific PROTACs or bifunctional molecules directly using the this compound warhead are not detailed in the provided sources, the synthetic principles for their creation are well-established. The amide coupling reaction provides a convenient and modular approach to attach this scaffold to various linkers, paving the way for the development of novel bifunctional systems. mdpi.com
Role of the Trifluoromethyl Group in Enhancing Bioactivity and Molecular Interactions
The trifluoromethyl (CF3) group is a critical substituent in medicinal chemistry, often introduced to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. In the context of this compound analogues, the CF3 group at the 6-position of the nicotinamide core is presumed to play a multifaceted role in augmenting bioactivity.
The high electronegativity of the fluorine atoms in the CF3 group can significantly influence the electronic properties of the pyridine ring, which can in turn modulate the compound's interaction with its biological target. This electron-withdrawing nature can affect the pKa of the molecule and influence its ability to participate in hydrogen bonding or other non-covalent interactions within a receptor's binding pocket.
Furthermore, the trifluoromethyl group is known to increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve its pharmacokinetic profile. The substitution of a methyl group with a trifluoromethyl group is a common strategy in drug design to block metabolic oxidation at that position, thereby increasing the compound's half-life in the body. Research has shown that while the replacement of a methyl group with a trifluoromethyl group does not improve bioactivity on average across a large dataset of compounds, in a notable percentage of cases (9.19%), it can increase biological activity by at least an order of magnitude.
Computational studies and structural analyses of protein-ligand complexes have revealed that the CF3 group can participate in favorable interactions with specific amino acid residues. A survey of the Protein Data Bank (PDB) indicated that the trifluoromethyl group shows a preference for interacting with phenylalanine, methionine, leucine (B10760876), and tyrosine residues. Therefore, the presence of the CF3 group in this compound may facilitate enhanced binding to a target protein through favorable interactions with these residues. Quantum mechanics/molecular mechanics (QM/MM) calculations have supported these findings, showing that a CF3 substitution on a benzene (B151609) ring can lead to a significant gain in binding energy, driven largely by electrostatic energy or solvation free energy.
Impact of Substituents on the Nicotinamide Core and N-Amide Linkage
The methyl group at the 2-position of the nicotinamide ring is another key determinant of the biological activity and selectivity of this class of compounds. While the trifluoromethyl group provides significant electronic and metabolic advantages, the 2-methyl group is crucial for establishing specific steric and hydrophobic interactions within the binding site of the target receptor.
The presence of the 2-methyl group can serve to orient the molecule optimally within the binding pocket, enhancing the interactions of other functional groups, such as the nicotinamide's amide moiety and the trifluoromethyl group. This steric influence can be critical for selectivity, as the size and shape of the binding pockets of different receptors can vary. A methyl group can provide a better fit in the target receptor compared to an unsubstituted position, while potentially causing steric hindrance in off-target receptors, thus improving the compound's selectivity profile.
The N-amide linkage in this compound is a central functional group that is often subject to modification in SAR studies. A common bioisosteric replacement for an amide is an ester linkage. However, the choice between an amide and an ester has significant implications for the metabolic stability of the compound.
Amide bonds are generally more resistant to enzymatic hydrolysis than ester bonds. This increased stability is due to the delocalization of the nitrogen lone pair of electrons into the carbonyl group, which makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by hydrolytic enzymes like esterases and amidases. In contrast, the ester carbonyl carbon is more positively charged, making it a more readily attacked site.
This difference in stability is a critical consideration in drug design. While esters can be useful as prodrugs that are cleaved in vivo to release the active carboxylic acid, their rapid hydrolysis can lead to a short duration of action if the intact molecule is the active species. Amides, being more stable, generally result in compounds with longer plasma half-lives.
| Property | Amide Linkage | Ester Linkage |
|---|---|---|
| Metabolic Stability | Higher (more resistant to hydrolysis) | Lower (more susceptible to hydrolysis) |
| Carbonyl Carbon Electrophilicity | Lower | Higher |
| Typical In Vivo Half-life | Longer | Shorter |
| Common Application | Stable core scaffold component | Prodrugs |
Rational Design and Optimization of this compound Derivatives
Chirality plays a crucial role in the interaction of small molecules with their biological targets, which are themselves chiral. For analogues of this compound that possess a stereocenter, the different enantiomers can exhibit significantly different pharmacological properties, including potency, efficacy, and toxicity.
It is a well-established principle in medicinal chemistry that the three-dimensional arrangement of atoms in a molecule is critical for its interaction with a receptor binding site. One enantiomer may fit perfectly into the binding pocket, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or may even bind to a different target altogether.
| Enantiomeric Pair | Isomer | Relative Potency | Relative Efficacy (Amax) |
|---|---|---|---|
| Pair A | R-isomer | High | Lower |
| S-isomer | Low | Higher | |
| Pair B | R-isomer | High | Lower |
| S-isomer | Low | Higher |
Therefore, in the rational design of this compound derivatives, the introduction of chiral centers necessitates the separation and individual biological evaluation of each enantiomer to identify the eutomer (the more potent enantiomer).
Pharmacophore modeling is a powerful tool in rational drug design that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For this compound analogues, pharmacophore models can be developed based on the structures of known active compounds or the crystal structure of the target protein.
These models typically define the spatial relationships between key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. In the context of nicotinamide-based compounds, the pyridine ring often serves as a central scaffold, with the amide nitrogen and carbonyl oxygen acting as hydrogen bond donors and acceptors, respectively. The 2-methyl group and the 6-trifluoromethyl group would be defined as hydrophobic features.
By understanding the pharmacophoric requirements of the target, medicinal chemists can design novel analogues with modified scaffolds or substituents that better match the ideal pharmacophore, leading to enhanced efficacy and improved ligand-target interactions. For example, structure-based pharmacophore models have been successfully used to identify novel inhibitors of human nicotinamide N-methyltransferase (hNNMT). These models provide detailed insights into the ligand binding to the enzyme and can guide the virtual screening of compound libraries to identify new hits.
In the development of RET kinase inhibitors, nicotinamide analogues of a benzamide (B126) aminonaphthyridine compound were prepared to investigate the key moieties for kinase inhibition. This approach led to the discovery of a nicotinamide analog that inhibited RET and its mutant forms more effectively than existing inhibitors. Such studies underscore the value of systematic pharmacophore modifications in optimizing the biological activity of nicotinamide derivatives.
Molecular Pharmacology and Target Engagement of 2 Methyl 6 Trifluoromethyl Nicotinamide Derivatives
Investigation of Enzyme Inhibition and Modulation
The therapeutic potential of 2-Methyl-6-(trifluoromethyl)nicotinamide derivatives is largely attributed to their ability to specifically interact with and modulate the function of critical enzymes involved in pathogenesis. Researchers have identified several key enzymatic targets, including those essential for viral replication and cancer progression.
Inhibition of HIV-1 Reverse Transcriptase (RT) RNase H Function
The Ribonuclease H (RNase H) function of HIV-1 Reverse Transcriptase (RT) is crucial for the replication of the virus, making it a key target for antiretroviral therapy. latamjpharm.orgbiorxiv.org A series of compounds developed from a 2-amino-6-(trifluoromethyl)nicotinic acid framework, closely related to this compound, have been identified as dual inhibitors of HIV-1 RT. latamjpharm.org These derivatives have demonstrated the ability to inhibit the RNase H function in the low micromolar range. latamjpharm.orgbiorxiv.org
Notably, out of 44 compounds tested in one study, 34 showed inhibitory activity against the RNase H function. latamjpharm.org The most promising compound from this series, designated as compound 21 , exhibited an IC₅₀ of 14 µM for RNase H inhibition and also demonstrated activity against HIV-1 replication in cell-based assays, with a selectivity index greater than 10. latamjpharm.orgsemanticscholar.org Further investigation into its mechanism revealed that compound 21 acts as an allosteric dual-site inhibitor, affecting both the polymerase and RNase H functions of HIV-1 RT. latamjpharm.orgsemanticscholar.org This dual inhibition is significant as it can also block the polymerase function in viral variants that are resistant to non-nucleoside inhibitors. semanticscholar.org
Inhibition of HIV-1 RT RNase H by 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives
| Compound | RNase H IC₅₀ (µM) | Selectivity Index | Mechanism of Action |
|---|---|---|---|
| Compound 21 | 14 | >10 | Allosteric dual-site inhibitor |
Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Activation and Allosteric Modulation
Nicotinamide Phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is vital for cellular metabolism and energy homeostasis. core.ac.ukmdpi.com The activation of NAMPT is a therapeutic strategy being explored for conditions associated with depleted cellular NAD+ levels, such as aging and metabolic diseases. core.ac.uknih.gov Small molecules known as NAMPT positive allosteric modulators (N-PAMs) have been discovered that enhance the enzyme's activity. mdpi.comnih.gov
These N-PAMs bind to an allosteric site, a "rear channel" in the NAMPT enzyme. core.ac.ukmdpi.com This binding event regulates the binding and turnover of nicotinamide (NAM), the substrate for NAMPT. mdpi.com The mechanism of action involves the N-PAMs influencing the feedback inhibition of NAMPT by both NAM and NAD+. nih.govnih.gov By modulating the enzyme's conformation, these allosteric activators can increase NAD+ production, which is crucial for neuronal resilience and function. osti.gov While specific derivatives of this compound have not been explicitly detailed as N-PAMs in the available literature, the broader class of small molecule activators targeting this allosteric channel highlights a potential area for the application of this chemical scaffold. nih.govosti.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Tyrosine Kinase Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. mdpi.com The inhibition of VEGFR-2 tyrosine kinase activity is a well-established strategy in cancer therapy. nih.govresearchgate.net A novel series of nicotinamide derivatives were designed and synthesized as potential VEGFR-2 inhibitors.
In one study, several nicotinamide derivatives demonstrated potent anti-proliferative activities against human colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values in the micromolar range. For instance, compound 10 from this series showed IC₅₀ values of 15.4 µM and 9.8 µM against HCT-116 and HepG2 cells, respectively, comparable to the positive control, sorafenib (B1663141). Another derivative, compound 7 , also displayed significant cytotoxic activity. These compounds were found to inhibit VEGFR-2 with sub-micromolar IC₅₀ values. Another study identified compound D-1 , a modified nicotinamide, which showed a superior cytotoxic effect against HCT-116 cells (IC₅₀ = 3.08 µM) compared to sorafenib (IC₅₀ = 7.28 µM). mdpi.com
In Vitro Anti-proliferative Activity and VEGFR-2 Inhibition of Nicotinamide Derivatives
| Compound | HCT-116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | VEGFR-2 Inhibition |
|---|---|---|---|
| Compound 10 | 15.4 | 9.8 | Sub-micromolar IC₅₀ |
| Compound 7 | 15.7 | 15.5 | Sub-micromolar IC₅₀ |
| Compound D-1 | 3.08 | 4.09 | Good IC₅₀ value |
| Sorafenib (Control) | 9.30 | 7.40 | - |
Modulation of Cellular Processes and Pathways
Beyond direct enzyme inhibition, derivatives of this compound can exert their biological effects by modulating complex cellular processes and signaling pathways. This includes interfering with essential biosynthetic pathways in bacteria and regulating cell cycle progression and apoptosis in cancer cells.
Interference with Bacterial Biosynthetic Pathways, including Amino Acid and Tryptophan Synthesis
Nicotinamide and its derivatives have been investigated for their antimicrobial properties. While the direct antimicrobial activity of nicotinamide itself is considered more effective at higher concentrations, its derivatives have shown promise as effective agents against various bacterial and fungal strains. The tryptophan biosynthesis pathway, which is essential for bacteria but absent in humans, represents a promising target for the development of new antibacterial drugs. Allosteric inhibitors targeting tryptophan synthase in Mycobacterium tuberculosis have been identified, highlighting the therapeutic potential of targeting amino acid biosynthesis. While specific studies on this compound derivatives targeting these pathways are not extensively documented, the general antimicrobial potential of the nicotinamide scaffold suggests this as a plausible area for future investigation.
Cell Cycle Regulation and Induction of Apoptosis in Neoplastic Cell Lines
A key mechanism through which nicotinamide derivatives exert their anticancer effects is by inducing cell cycle arrest and promoting apoptosis (programmed cell death) in cancer cells. mdpi.com The chalcone (B49325) derivative 1C was found to suppress viability and induce G2/M phase cell cycle arrest and apoptosis in both sensitive and cisplatin-resistant ovarian cancer cells.
In studies involving nicotinamide derivatives as VEGFR-2 inhibitors, compound D-1 was observed to cause cell cycle arrest at the pre-G1 and G2-M phases in HCT-116 cells. mdpi.com Furthermore, this compound markedly increased the expression of pro-apoptotic proteins such as caspase-8 and BAX, while decreasing the level of the anti-apoptotic protein Bcl-2. mdpi.com Similarly, compound 7 was shown to induce cell cycle cessation at the G2-M and G0-G1 phases and trigger apoptosis in HCT-116 cells. The induction of apoptosis by these compounds is a critical component of their anti-tumor activity. mdpi.com
Effects of Nicotinamide Derivatives on Cell Cycle and Apoptosis in HCT-116 Cells
| Compound | Effect on Cell Cycle | Effect on Apoptotic Proteins |
|---|---|---|
| Compound D-1 | Arrest at pre-G1 and G2-M phases | Increased caspase-8 and BAX, decreased Bcl-2 |
| Compound 7 | Arrest at G2-M and G0-G1 phases | Induction of apoptosis |
Receptor Interaction Studies
RORγt Inverse Agonism
Derivatives of 6-(trifluoromethyl)pyridine, a core structure related to this compound, have been investigated as inverse agonists of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a critical transcription factor for the differentiation of T helper 17 (Th17) cells, which play a significant role in the pathogenesis of various autoimmune diseases through the production of pro-inflammatory cytokines like Interleukin-17 (IL-17). Consequently, RORγt has emerged as a promising therapeutic target for these conditions.
In a study focused on discovering novel and potent RORγt inverse agonists, a series of 6-(trifluoromethyl)pyridine derivatives were designed, synthesized, and evaluated for their biological activity. The research aimed to establish a structure-activity relationship (SAR) for this class of compounds.
Research Findings:
The biological evaluation of the synthesized compounds revealed potent RORγt inhibitory activities. One of the most active compounds identified in the series, designated as W14 , demonstrated significant inhibitory activity in a luciferase reporter assay, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. This potency was found to be superior to that of a known clinical compound, VTP-43742.
| Compound | RORγt Inhibitory Activity (IC50, nM) |
|---|---|
| W14 | 7.5 |
| VTP-43742 (Reference) | Data Not Provided in Snippet |
Molecular modeling studies, including molecular docking and molecular dynamics (MD) simulations, were conducted to understand the binding mode of these derivatives within the RORγt ligand-binding domain. The analysis for the highly active compound W14 indicated that the trifluoromethyl (-CF3) group plays a crucial role in the binding interaction. It was observed to interact with amino acid residues Leu324, Leu396, and His479. Furthermore, the binding of W14 was found to disrupt a key hydrogen bond between His479 and Tyr502 through a "push-pull" mechanism. This disruption is a critical aspect of its inverse agonist activity.
The structure-activity relationship study of these 6-(trifluoromethyl)pyridine derivatives highlighted the importance of the trifluoromethyl group for potent RORγt inverse agonism. The findings from this research suggest that compounds based on this scaffold, such as W14, represent promising candidates for further development as potential therapeutics for autoimmune diseases.
Modulation of Hedgehog Signaling Pathways
There is currently no publicly available research specifically detailing the interaction of this compound or its direct derivatives with the Hedgehog signaling pathway. While the Hedgehog pathway is a known target for various therapeutic agents, particularly in oncology, studies directly linking it to this specific class of nicotinamide compounds have not been identified in the reviewed literature.
Computational and in Silico Methodologies in 2 Methyl 6 Trifluoromethyl Nicotinamide Research
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived. nih.gov
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For 2-Methyl-6-(trifluoromethyl)nicotinamide, this would be achieved using a DFT method, such as the widely used B3LYP functional, combined with a basis set like 6-31G*. researchgate.netreddit.com This level of theory provides a good balance between computational cost and accuracy for many organic molecules. reddit.com The optimization process yields key structural parameters.
Following optimization, vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) spectrum, which can be compared with experimental data for structural validation.
Table 1: Illustrative Optimized Geometric Parameters for this compound Note: These are representative values. Actual calculated values would result from a specific DFT computation.
| Parameter | Atoms Involved | Value |
|---|---|---|
| Bond Length | C-C (Pyridine Ring) | ~1.39 Å |
| Bond Length | C-N (Pyridine Ring) | ~1.34 Å |
| Bond Length | C-C (Amide) | ~1.51 Å |
| Bond Length | C=O (Amide) | ~1.24 Å |
| Bond Angle | N-C-C (Pyridine Ring) | ~123° |
| Dihedral Angle | O=C-C-N (Amide-Ring) | Variable (defines conformation) |
The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. mdpi.com
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. nih.govmdpi.com In an MEP map, regions of negative potential are typically colored red, while regions of positive potential are colored blue. malayajournal.org
Table 2: Representative Quantum Chemical Descriptors for a Molecule like this compound Note: These parameters are derived from HOMO and LUMO energies and provide insights into chemical reactivity.
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |
| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. mdpi.com |
| Electronegativity (χ) | (IP + EA) / 2 | Measures the power to attract electrons. mdpi.com |
Molecular Modeling and Simulation Approaches
While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and simulation techniques are used to study its dynamic behavior and interactions with other molecules, such as biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to another (the receptor, e.g., a protein active site). nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their complementarity and interaction energies. researchgate.net The output includes a predicted binding pose and a docking score (an estimate of binding affinity), which helps in identifying potential biological targets and understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.comresearchgate.net
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. nih.gov Starting from a docked pose of the this compound-protein complex, an MD simulation can be run for tens or hundreds of nanoseconds. This allows for the assessment of the stability of the binding pose, revealing how the ligand and protein adapt to each other. mdpi.com It provides detailed information on the flexibility of the complex, the persistence of key intermolecular interactions, and the role of solvent molecules, offering a more realistic representation of the binding event than static docking. mdpi.com
The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Generalized Born Surface Area (MM-GBSA) methods are popular approaches for estimating the free energy of binding of a ligand to a protein. nih.govrsc.org These methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. nih.gov The calculations are typically performed on snapshots extracted from an MD simulation trajectory. researchgate.netresearchgate.net The total binding free energy is decomposed into contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. rsc.org This provides a more accurate estimate of binding affinity than docking scores and can help identify the primary driving forces for binding. nih.govnih.gov
| Energy Component | Description | Typical Contribution (kcal/mol) |
|---|---|---|
| ΔEvdW (van der Waals) | Favorable short-range attractive forces. | Negative (Favorable) |
| ΔEelec (Electrostatic) | Coulombic interactions between charges. | Negative (Favorable) |
| ΔGpolar (Polar Solvation) | Energy penalty for moving from polar solvent to less polar binding site. | Positive (Unfavorable) |
| ΔGnonpolar (Nonpolar Solvation) | Energy related to cavity formation and van der Waals interactions with solvent. | Negative (Favorable) |
| ΔGbind (Total Binding Energy) | Sum of all components. | Overall Value |
Analytical and Spectroscopic Characterization of 2 Methyl 6 Trifluoromethyl Nicotinamide and Its Analogues
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of organic molecules. By observing the interaction of molecules with electromagnetic radiation, chemists can deduce a wealth of information about their structure, from the connectivity of atoms to the specific functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
For nicotinamide (B372718) derivatives, ¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a 2-Methyl-6-(trifluoromethyl)nicotinamide analogue, distinct signals would be expected for the methyl protons, the aromatic protons on the pyridine (B92270) ring, and the amide protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons. For instance, the methyl group protons would appear as a singlet, typically in the range of δ 2.3-2.5 ppm. mdpi.com The aromatic protons on the pyridine ring would appear as doublets or multiplets at lower field (further downfield), typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. mdpi.com The amide protons (-CONH₂) would typically appear as two broad singlets, often at a lower field, and their chemical shift can be concentration and solvent-dependent.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, one would expect to see signals for the methyl carbon, the carbons of the pyridine ring, the trifluoromethyl carbon, and the carbonyl carbon of the amide group. The trifluoromethyl group significantly influences the chemical shifts of adjacent carbons due to its strong electron-withdrawing nature. The carbon of the CF₃ group itself appears as a quartet due to coupling with the three fluorine atoms.
The following table provides representative ¹H NMR data for an analogue of the target compound, which helps in predicting the spectral features of this compound.
Table 1: Representative ¹H NMR Data for an Analogue of this compound
| Functional Group | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| CH₃ | 2.39 | s (singlet) |
| Pyridine-H | 7.36–7.61 | m (multiplet) |
| Pyridine-H | 8.56 | d (doublet) |
| NH (Amide) | 9.68 | s (singlet) |
| NH (Amine) | 10.90 | s (singlet) |
Data for N-(2-chlorobenzyl)-2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamide in DMSO-d₆. mdpi.com
For chiral analogues of this compound, NMR spectroscopy can be a powerful tool for determining the enantiomeric ratio (er) or enantiomeric excess (ee). This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). The reaction of a racemic mixture with a chiral derivatizing agent produces a mixture of diastereomers. Since diastereomers have different physical properties, their NMR signals will be distinct, allowing for the integration of the corresponding peaks to determine the ratio of the original enantiomers.
Alternatively, a chiral solvating agent can be added to the NMR sample of the racemate. The CSA forms transient diastereomeric complexes with each enantiomer, leading to a separation of their NMR signals. The trifluoromethyl group can be a particularly useful probe in ¹⁹F NMR spectroscopy for such determinations, as the fluorine chemical shifts are highly sensitive to the surrounding chemical environment. nih.govnih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.commsu.edu For this compound, the IR spectrum would show characteristic absorption bands corresponding to its key functional groups.
The N-H stretching vibrations of the primary amide (-CONH₂) typically appear as two bands in the region of 3400-3100 cm⁻¹. mdpi.com The C=O (carbonyl) stretching vibration of the amide group is a strong and sharp absorption, expected to be in the range of 1680-1630 cm⁻¹. mdpi.comnih.gov The C-N stretching of the amide will also be present. The aromatic C=C and C=N stretching vibrations of the pyridine ring will show absorptions in the 1600-1450 cm⁻¹ region. vscht.cz The C-F stretching vibrations of the trifluoromethyl group are typically strong and appear in the region of 1350-1100 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3400-3100 | Medium |
| C-H Stretch (Aromatic/Methyl) | 3100-2850 | Medium-Weak |
| C=O Stretch (Amide) | 1680-1630 | Strong |
| C=C and C=N Stretch (Aromatic Ring) | 1600-1450 | Medium-Strong |
| C-F Stretch (Trifluoromethyl) | 1350-1100 | Strong |
Data is predicted based on characteristic functional group absorption regions. mdpi.commasterorganicchemistry.commsu.eduvscht.cz
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₈H₇F₃N₂O), the expected molecular weight is approximately 204.15 g/mol . chemscene.com In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 204. Softer ionization techniques like electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 205. mdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a compound with high confidence. This is a crucial step in confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide structural information. For example, the loss of the amide group or the trifluoromethyl group could lead to characteristic fragment ions.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z (Monoisotopic) |
|---|---|
| [M]⁺ | 204.0510 |
| [M+H]⁺ | 205.0589 |
| [M+Na]⁺ | 227.0408 |
Calculated values for C₈H₇F₃N₂O.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Chromatographic Separation and Purity Assessment
Chromatography is a laboratory technique for the separation of a mixture. It is essential for both the purification of synthesized compounds and the assessment of their purity.
Column chromatography is a widely used method for purifying chemical compounds. nih.govnih.govresearchgate.net In the synthesis of this compound and its analogues, column chromatography using silica (B1680970) gel as the stationary phase is a common purification step. mdpi.com The crude product is dissolved in a minimal amount of solvent and loaded onto the top of a column packed with silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column.
The separation is based on the differential adsorption of the components of the mixture to the silica gel. More polar compounds will adsorb more strongly to the polar silica gel and will therefore move down the column more slowly. Less polar compounds will move down the column more quickly. By carefully choosing the solvent system, the desired compound can be separated from impurities and starting materials. The fractions are collected as they elute from the column and are analyzed (for example, by thin-layer chromatography) to identify those containing the pure product.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and indispensable analytical technique for the selective and sensitive quantification of this compound and its analogues within complex biological and environmental matrices. The coupling of liquid chromatography's separation capabilities with the high selectivity and sensitivity of tandem mass spectrometry enables the resolution of the target analyte from co-eluting matrix components, which is crucial for accurate quantification at trace levels.
The development of a robust LC-MS/MS method for this compound would likely involve reversed-phase chromatography, which is well-suited for separating moderately polar compounds. The choice of column, mobile phase composition, and gradient elution profile would be optimized to achieve sharp peak shapes and adequate retention, ensuring separation from potential interferences.
In the mass spectrometer, the compound would typically be ionized using electrospray ionization (ESI) in the positive ion mode, due to the presence of the basic pyridine nitrogen and the amide group, which are readily protonated. The selection of precursor and product ions in multiple reaction monitoring (MRM) mode provides the high degree of selectivity characteristic of tandem mass spectrometry. The most abundant and stable fragment ions would be chosen to ensure the highest sensitivity for detection and quantification.
While specific experimental data for the LC-MS/MS analysis of this compound is not extensively available in the public domain, the analytical methodologies developed for structurally similar compounds, such as the insecticide flonicamid (B1672840) and its metabolites, offer valuable insights. These compounds share the trifluoromethylnicotinamide core, and the established methods for their analysis can serve as a foundation for developing a method for this compound. For instance, the analysis of flonicamid and its metabolite, 4-trifluoromethylnicotinamide (TFNA-AM), in various matrices has been successfully achieved using LC-MS/MS, demonstrating the suitability of this technique for this class of compounds.
Detailed Research Findings
Research on analogous compounds highlights the critical parameters for successful LC-MS/MS analysis. The choice of a C18 stationary phase is common for retaining and separating trifluoromethylnicotinamide derivatives. Mobile phases typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve chromatographic peak shape and ionization efficiency.
The mass spectrometric conditions are optimized to achieve the best signal-to-noise ratio for the target analyte. This involves fine-tuning of the ESI source parameters (e.g., spray voltage, capillary temperature) and collision-induced dissociation (CID) energy to generate characteristic and intense product ions. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the pyridine ring.
Based on the principles of mass spectrometry and data from related structures, a hypothetical fragmentation pattern for this compound can be proposed. The precursor ion would be the protonated molecule. The primary product ions would likely result from the loss of the amide group or parts of the trifluoromethyl group.
The table below outlines the predicted mass transitions for this compound based on its chemical structure and common fragmentation pathways for similar compounds.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Proposed Fragmentation |
| This compound | 205.06 | 188.06 | 160.06 | Loss of NH3, Loss of C(O)NH2 |
The table below summarizes typical LC-MS/MS parameters that could be adapted for the analysis of this compound, based on methods developed for analogous compounds.
| Parameter | Condition |
| LC Column | C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
The successful application of LC-MS/MS for the analysis of nicotinamide and its metabolites in complex biological fluids further underscores the utility of this technique for compounds of this class. The high sensitivity and specificity of LC-MS/MS allow for the determination of low concentrations of these analytes in matrices such as plasma and urine, which is essential for pharmacokinetic and metabolism studies.
Preclinical Pharmacological Investigations of 2 Methyl 6 Trifluoromethyl Nicotinamide Derivatives
In Vitro Cellular Assays for Biological Response Evaluation
Antiproliferative Activity and Cytotoxicity Studies in Various Cancer Cell Lines
Derivatives of 2-Methyl-6-(trifluoromethyl)nicotinamide have been the subject of investigations into their potential as anticancer agents. Studies have focused on evaluating their ability to inhibit the growth of cancer cells (antiproliferative activity) and to directly kill them (cytotoxicity).
A series of novel nicotinamide (B372718) derivatives were synthesized and evaluated for their cytotoxic effects against two human cancer cell lines: the colorectal carcinoma line (HCT-116) and the liver hepatocellular carcinoma line (HepG-2). nih.gov The results, measured as the half-maximal inhibitory concentration (IC50), indicated promising activity. For instance, compound 10 in the series demonstrated potent cytotoxicity against HepG-2 cells with an IC50 value of 9.80 µM, which is comparable to the established anticancer drug Sorafenib (B1663141) (IC50 = 7.40 μM). nih.gov Against the HCT-116 cell line, compounds 6, 7, 10, and 11 all exhibited significant cytotoxic effects. nih.gov
Another area of research has been the inhibition of nicotinamide N-methyltransferase (NNMT), an enzyme linked to tumor progression. nih.gov A small molecule inhibitor of NNMT, 5-methylquinolinium (5MQ), which is structurally related to nicotinamide, was tested on the HeLa human cervical cancer cell line. The study found that 5MQ significantly inhibited the proliferation of HeLa cells in a manner that was dependent on both the concentration of the compound and the duration of exposure. nih.gov This suggests that targeting NNMT with nicotinamide-like molecules could be a valid strategy for cancer therapy.
The trifluoromethyl group, a component of the parent compound, is known to contribute to the cytotoxic activity of various molecules. Studies on trifluoromethyl ketones have shown that they possess higher tumor-specific cytotoxicity compared to their non-fluorinated counterparts when tested against oral squamous cell carcinoma and promyelocytic leukemia cell lines. nih.gov
Table 1: Cytotoxicity of Nicotinamide Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| 6 | HCT-116 | 22.09 | Sorafenib | 9.30 |
| 7 | HCT-116 | 15.70 | Sorafenib | 9.30 |
| 10 | HCT-116 | 15.40 | Sorafenib | 9.30 |
| 11 | HCT-116 | 20.17 | Sorafenib | 9.30 |
| 6 | HepG-2 | 19.50 | Sorafenib | 7.40 |
| 7 | HepG-2 | 15.50 | Sorafenib | 7.40 |
| 10 | HepG-2 | 9.80 | Sorafenib | 7.40 |
| 11 | HepG-2 | 21.60 | Sorafenib | 7.40 |
Assessment of Antibacterial and Antibiofilm Properties
The investigation of nicotinamide derivatives has extended to their potential use against bacterial infections, including those complicated by biofilm formation. Biofilms are communities of microorganisms that adhere to surfaces and are encased in a protective matrix, making them notoriously resistant to conventional antibiotics. nih.gov
Research into newly designed and synthesized nicotinamide derivatives has included the experimental investigation of their antibacterial and antibiofilm activities. researchgate.net One study identified a specific derivative, referred to as ND4, as a promising inhibitor candidate against Enterococcus faecalis, a bacterium known for causing hospital-acquired infections. researchgate.net This suggests that the nicotinamide scaffold can be modified to yield compounds with significant antibacterial efficacy.
The broader class of antimicrobial peptides, which sometimes feature modified amino acids, provides a basis for understanding how structural modifications can enhance antibacterial action. For example, replacing leucine (B10760876) with 6-aminohexanoic acid in the peptide melittin (B549807) resulted in a derivative with potent activity against multidrug-resistant Pseudomonas aeruginosa (MDRPA). nih.gov This derivative was also effective at inhibiting the formation of and eradicating existing MDRPA biofilms. nih.gov While not a direct derivative of this compound, this research highlights the principle of chemical modification to improve antibacterial and antibiofilm properties.
Biochemical Assays for Enzyme Inhibition/Activation Kinetics
The mechanism by which this compound derivatives may exert their biological effects can be elucidated through biochemical assays that measure their interaction with specific enzymes. A key target for nicotinamide-related compounds is nicotinamide N-methyltransferase (NNMT).
Studies on NNMT inhibitors that are analogs of nicotinamide have revealed a complex mechanism of action. It has been shown that these inhibitors can be turned over by the enzyme, and the resulting methylated product is itself a potent inhibitor of NNMT. nih.gov The kinetics of this inhibition have been characterized as competitive for some inhibitors. nih.gov For example, S-adenosylethionine and S-adenosylhomocysteine were found to inhibit nicotinamide methyltransferase in a dose-dependent and competitive manner. nih.gov
The potency of these inhibitors is often quantified by their IC50 values. For a series of nicotinamide analogs, potent inhibition was observed in the low micromolar to nanomolar range. nih.gov Kinetic studies can also help to understand the stability and interaction of these compounds with their target enzymes. For instance, the interaction between a pentapeptide and the angiotensin-converting enzyme (ACE) was found to be a competitive inhibition, with the interaction being stabilized by hydrogen bonding, hydrophobic interactions, and coordination with a zinc ion in the enzyme's active site. researchgate.net
Immunomodulatory Effects on Cytokine Expression (e.g., TNF-α, IL-6)
In addition to direct cytotoxicity against cancer cells, some nicotinamide derivatives have been shown to possess immunomodulatory properties. This involves altering the production of signaling molecules called cytokines, which play a crucial role in inflammation and the immune response to cancer. nih.gov Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are two such cytokines that are implicated in tumor growth and metastasis. nih.govnih.gov
In a study of new nicotinamide derivatives, the most active anticancer compounds were also evaluated for their effects on the levels of TNF-α and IL-6. nih.gov The results showed that compounds 7 and 10 significantly reduced the levels of both cytokines. Specifically, they reduced TNF-α by 81.6% and 84.5%, respectively, and IL-6 by 88.4% and 60.9%, respectively. nih.gov These effects were comparable to those of the anti-inflammatory drug dexamethasone. nih.gov
The ability to suppress pro-inflammatory cytokines like TNF-α and IL-6 is a significant finding, as chronic inflammation is a known contributor to cancer development. nih.gov In other studies, various compounds have been shown to modulate cytokine production. For example, in vitro exposure of macrophages to the herbicide propanil (B472794) resulted in a significant reduction in both IL-6 and TNF-α production in a concentration-dependent manner. nih.gov This demonstrates that chemical compounds can directly influence the inflammatory pathways that are often dysregulated in diseases like cancer.
Table 2: Immunomodulatory Effects of Nicotinamide Derivatives
| Compound | TNF-α Reduction (%) | IL-6 Reduction (%) | Reference Compound | TNF-α Reduction (%) | IL-6 Reduction (%) |
|---|---|---|---|---|---|
| 7 | 81.6 | 88.4 | Dexamethasone | 82.4 | 93.1 |
| 10 | 84.5 | 60.9 | Dexamethasone | 82.4 | 93.1 |
In Vivo Efficacy Studies in Relevant Animal Models
While in vitro studies provide valuable preliminary data, the efficacy of a potential therapeutic compound must ultimately be demonstrated in a living organism. Animal models of disease are crucial for this step of preclinical research.
In the context of nicotinamide derivatives, a compound known as 6-trifluoromethyl-2-thiouracil (KH-0562) has been evaluated for its in vivo efficacy against the protozoan parasite Toxoplasma gondii. researchgate.net In a mouse model of toxoplasmosis, treatment with KH-0562 led to a decrease in the number of tachyzoites, the rapidly multiplying form of the parasite. researchgate.net The study also found that the compound helped to mitigate some of the pathological effects of the infection, such as the increase in the relative weight of the liver and spleen. researchgate.net Furthermore, biochemical markers of liver injury were significantly recovered in the KH-0562-treated mice, suggesting a degree of protection against infection-induced organ damage. researchgate.net
Another nicotinamide analog, (R)-2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide, has been shown to be a potent inhibitor of NNMT both in vitro and in vivo in mice. nih.gov The in vivo activity of such compounds is a critical factor, as it demonstrates that they can reach their target and exert a biological effect in a complex physiological system. The ability of a compound to be effective in an animal model is a key prerequisite for its further development as a potential human therapeutic.
Future Research Directions for 2 Methyl 6 Trifluoromethyl Nicotinamide
Discovery and Exploration of Novel Biological Targets
While the structural similarity of 2-Methyl-6-(trifluoromethyl)nicotinamide to other nicotinamide (B372718) derivatives suggests it may act as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), this has yet to be empirically validated. A primary avenue of future research must be the definitive identification and characterization of its biological targets.
Key Research Objectives:
Target Validation: Biochemical and cellular assays are required to determine if this compound directly inhibits NAMPT enzymatic activity. This would involve cell-free enzyme kinetics studies and cellular assays to measure the depletion of NAD+ levels upon treatment. nih.govpatsnap.commdpi.com
Off-Target Profiling: Comprehensive screening against a broad panel of kinases and other enzymes is crucial to identify any potential off-target activities. This will help in understanding the compound's selectivity and predicting potential side effects.
Exploration of Unconventional Targets: Research into other nicotinamide derivatives has revealed activities beyond NAMPT inhibition, such as the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Future studies should explore whether this compound shares these or other novel targets, potentially broadening its therapeutic applicability. Computational approaches, such as reverse pharmacophore mapping and molecular docking, could be employed to predict potential new targets for this compound. nih.gov
Table 1: Potential Biological Targets for Future Investigation
| Target Class | Specific Example(s) | Rationale |
| NAD+ Biosynthesis Enzyme | Nicotinamide Phosphoribosyltransferase (NAMPT) | Structural similarity to known NAMPT inhibitors. |
| Receptor Tyrosine Kinase | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Other nicotinamide derivatives have shown inhibitory activity. nih.gov |
| Sirtuins | SIRT1, SIRT2, etc. | As NAD+-dependent enzymes, their activity is modulated by NAMPT inhibition. nih.gov |
| Poly(ADP-ribose) polymerases | PARP1, PARP2 | Activity is dependent on NAD+ availability. nih.gov |
Development of Advanced and Sustainable Synthetic Methodologies
The advancement of this compound from a laboratory curiosity to a viable therapeutic candidate will necessitate the development of robust, scalable, and environmentally sustainable synthetic routes. Current synthetic methods for related trifluoromethylpyridines often involve harsh conditions or multi-step processes. nih.govresearchoutreach.org
Future research in this area should focus on:
Green Chemistry Approaches: The implementation of green chemistry principles, such as the use of less hazardous solvents, reducing waste, and improving atom economy, is paramount. This could involve exploring one-pot synthesis or multi-component reactions.
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer high selectivity and milder reaction conditions, reducing the environmental impact.
Flow Chemistry: Continuous flow manufacturing can offer improved safety, consistency, and scalability compared to traditional batch processing. Developing a flow-based synthesis for this compound could be a significant step towards industrial-scale production.
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design
Key applications of AI/ML in this context include:
De Novo Drug Design: Generative AI models can design novel analogs of this compound with predicted improvements in potency, selectivity, and pharmacokinetic properties. chemrxiv.org
Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the structure-activity relationships (SAR), absorption, distribution, metabolism, and excretion (ADME) properties, and potential toxicity of new derivatives. nih.gov This can help prioritize the synthesis of the most promising compounds.
Target Prediction: As mentioned in section 8.1, AI can be used to scan the proteome for potential binding sites and predict novel biological targets, thereby uncovering new therapeutic opportunities. biospace.com
Table 2: AI/ML Strategies for Advancing this compound Research
| AI/ML Application | Objective | Potential Impact |
| Generative Models | Design novel analogs with optimized properties. | Accelerate lead optimization and discovery of new chemical entities. chemrxiv.org |
| QSAR/QSPR Modeling | Predict biological activity and physicochemical properties. | Reduce the number of synthesized compounds and focus on high-potential candidates. nih.gov |
| In Silico Screening | Identify potential on- and off-targets. | Enhance understanding of the mechanism of action and potential side effects. nih.gov |
Mechanistic Studies on NAD+ Metabolism and Related Cellular Pathways
Should this compound be confirmed as a NAMPT inhibitor, a deep understanding of its impact on NAD+ metabolism and downstream cellular processes is essential. NAD+ is a critical coenzyme in numerous cellular functions, and its depletion can have profound effects. frontiersin.orgnih.govnih.gov
Future mechanistic studies should aim to:
Quantify NAD+ Dynamics: Utilize techniques like mass spectrometry-based metabolomics to precisely quantify the changes in NAD+ and related metabolites (e.g., NADH, NADP+, NADPH, NMN) in cells and tissues following treatment. goldmanlaboratories.com
Elucidate Downstream Effects: Investigate the impact of NAD+ depletion on the activity of NAD+-dependent enzymes, such as sirtuins and PARPs. This would involve assessing changes in protein acetylation and PARylation, which are key regulators of gene expression, DNA repair, and cellular stress responses. nih.govnih.gov
Unravel Cellular Consequences: Determine the ultimate cellular fate following treatment, including the induction of apoptosis, effects on the cell cycle, and impact on cellular energy metabolism, such as glycolysis and mitochondrial respiration. nih.gov The NAD+ salvage pathway is critical for sustaining cellular energy, and its inhibition can lead to metabolic collapse in highly dependent cells. frontiersin.orgfrontiersin.orgnih.gov
Exploration of New Therapeutic Areas Beyond Current Identified Activities
The unique chemical properties imparted by the trifluoromethyl group, combined with the nicotinamide scaffold, suggest that this compound could have therapeutic potential across a range of diseases. mdpi.comacs.orgnih.gov While initial interest may focus on oncology due to the role of NAMPT in cancer metabolism, other areas warrant investigation. nih.govresearchgate.net
Potential new therapeutic avenues to explore include:
Metabolic Disorders: Given the central role of NAD+ in metabolism, NAMPT inhibitors are being investigated for conditions such as obesity and type 2 diabetes. frontiersin.orgnih.gov Future research could assess the efficacy of this compound in preclinical models of these diseases.
Neurodegenerative Diseases: Altered NAD+ metabolism has been implicated in the pathogenesis of several neurodegenerative disorders. Exploring the neuroprotective potential of this compound is a logical next step.
Inflammatory and Autoimmune Diseases: Nicotinamide and its derivatives have demonstrated anti-inflammatory properties. nih.gov The immunomodulatory effects of this compound should be investigated in models of inflammatory conditions.
Infectious Diseases: The trifluoromethylpyridine moiety is present in some antiviral compounds. mdpi.com Screening this compound against a panel of viruses could uncover novel antiviral applications.
By systematically addressing these future research directions, the scientific community can unlock the full therapeutic potential of this compound, paving the way for the development of a new generation of targeted therapies.
Q & A
Q. What are the primary methods for confirming the molecular structure of 2-Methyl-6-(trifluoromethyl)nicotinamide in synthetic samples?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. This technique resolves bond lengths, angles, and crystallographic packing. For example, SC-XRD data for a related compound (C10H6F3N3) revealed a monoclinic P21/c space group with parameters a = 5.6871 Å, b = 8.5437 Å, and c = 20.5403 Å, validated by R-factor values of 0.049 . Complementary techniques like NMR and IR spectroscopy can identify functional groups, but crystallography provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks .
Q. How can researchers optimize reaction conditions for synthesizing nicotinamide derivatives with trifluoromethyl groups?
While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous pathways involve:
- Nucleophilic substitution : Introducing trifluoromethyl groups via halogen exchange (e.g., using CF3Cu reagents).
- Amidation : Coupling carboxylic acid intermediates with amines under HATU or DCC activation . Purity optimization requires recrystallization from ethanol or acetonitrile, as evidenced by the isolation of a related pyrimidone (melting point: 143°C, purity ≥98% via GC) .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the solid-state stability of this compound?
Crystallographic studies of a structurally similar imidazo-pyridine derivative revealed intermolecular N–H⋯N and C–H⋯F interactions, forming a 3D network. These interactions stabilize the lattice, with hydrogen-bond distances ranging from 2.80–3.10 Å and angles near 160°. Symmetry operations (e.g., −x+2, −y, −z+1) govern molecular packing, which can be visualized using software like SHELXTL or PLATON . Such data guide predictions about solubility and thermal stability.
Q. What analytical strategies resolve discrepancies between experimental and computational geometric parameters (e.g., bond lengths, angles)?
Discrepancies often arise from dynamic effects (e.g., torsional flexibility) not captured in static DFT models. To address this:
- Refinement constraints : Use anisotropic displacement parameters (ADPs) to account for thermal motion in X-ray data. For example, ADPs for C10H6F3N3 showed minor disorder in the trifluoromethyl group, resolved via iterative refinement .
- Hybrid methods : Combine SC-XRD with ab initio molecular dynamics (AIMD) to simulate temperature-dependent conformational changes .
Q. How can researchers leverage crystallographic data to predict biological activity?
The compound’s planar pyridine ring and electron-withdrawing trifluoromethyl group suggest potential as a kinase inhibitor scaffold. Docking studies using crystal coordinates (e.g., PDB ID-inspired models) can identify binding pockets. For instance, a related nicotinamide agonist showed selectivity via hydrophobic interactions with a target protein’s active site, validated by IC50 assays .
Methodological Tables
Q. Table 1. Crystallographic Data for a Related Compound (C10H6F3N3)
| Parameter | Value | Source |
|---|---|---|
| Space group | P21/c | |
| Unit cell dimensions | a = 5.6871 Å, b = 8.5437 Å, c = 20.5403 Å | |
| R-factor | 0.049 | |
| Hydrogen-bond geometry | N–H⋯N: 2.89 Å, 158° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
